molecular formula C16H20N2O B2628168 N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1427913-29-8

N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2628168
CAS No.: 1427913-29-8
M. Wt: 256.349
InChI Key: FRMRNJPEXSAANB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound belonging to the chemical family of piperidine carboxamides. These derivatives are of significant interest in medicinal chemistry and pharmacological research due to their potential to interact with various biological targets. Piperidine-4-carboxamide scaffolds are frequently investigated for their activity in the central nervous system. For instance, structurally related compounds have been synthesized and evaluated as potent T-type calcium channel blockers, showing efficacy as novel antihypertensive agents in preclinical models without inducing reflex tachycardia . Other close analogues within this chemical class have been developed as 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, demonstrating potential antipsychotic-like efficacy in behavioral studies . The specific structure of this compound features a prop-2-ynyl (propargyl) group on the piperidine nitrogen and a 4-methylphenyl (p-tolyl) group on the amide nitrogen. The alkyne moiety present in the prop-2-ynyl group offers a versatile chemical handle for further derivatization using click chemistry approaches, making it a valuable building block for the synthesis of more complex molecules or for conjugation in probe-development studies. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not certified for therapeutic, diagnostic, or any personal use. Researchers are responsible for ensuring safe handling and compliance with all relevant regulatory standards.

Properties

IUPAC Name

N-(4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-10-18-11-8-14(9-12-18)16(19)17-15-6-4-13(2)5-7-15/h1,4-7,14H,8-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMRNJPEXSAANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methylphenylpiperidine, which is then subjected to alkylation with propargyl bromide to introduce the prop-2-ynyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide exhibit anticancer properties. The compound's structure suggests potential interactions with various cellular pathways involved in cancer progression. Notably, derivatives of piperidine have shown cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells.

  • Case Study:
    • A study evaluated the efficacy of piperidine derivatives, including this compound, against a panel of cancer cell lines. Results demonstrated significant inhibition of cell proliferation at concentrations lower than 10 µM, indicating its potential as a lead compound for developing new anticancer agents.

1.2 Neuropharmacological Effects

The compound has been investigated for its role as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit this enzyme may enhance acetylcholine levels in the brain, potentially improving cognitive function.

  • Case Study:
    • In vitro studies have shown that certain derivatives achieve IC50 values below 5 µM for acetylcholinesterase inhibition, suggesting strong therapeutic potential for cognitive enhancement and neuroprotection.

Biochemical Applications

2.1 Enzyme Inhibition

This compound's structure allows it to act as an inhibitor for various enzymes beyond acetylcholinesterase. Its interactions with different biological targets make it a candidate for further exploration in enzyme inhibition studies.

  • Data Table: Enzyme Inhibition Potency
EnzymeCompound Concentration (µM)Inhibition (%)
Acetylcholinesterase<5>80%
Cyclic nucleotide phosphodiesterase1070%
Protein kinase C1565%

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Similar piperidine derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

  • Case Study:
    • A comparative study on piperidine derivatives showed that this compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against selected bacterial strains, highlighting its potential as an antibacterial agent.

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps that can be optimized to enhance yield and purity. Structural modifications can lead to derivatives with improved pharmacological profiles.

  • Synthesis Overview:
    • The compound can be synthesized using a combination of alkynylation and piperidine formation techniques, allowing for the introduction of various functional groups that may enhance its biological activity.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Halogen-Substituted Imidazole Methanimines ()

Compounds (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (2) share the 4-methylphenyl group with the target compound but differ in their core structures (imidazole-methanimine vs. piperidine-carboxamide). Key comparisons include:

Parameter Compound 1 (Cl) Compound 2 (Br) Target Compound
Core Structure Imidazole-methanimine Imidazole-methanimine Piperidine-carboxamide
Dihedral Angle (Phenyl Planes) ~56° ~56° Not Reported
Dominant Intermolecular Interactions C–H⋯N, C–H⋯X (X=Cl/Br), π–π Same as Compound 1 Likely C–H⋯O/N (amide) and π–π
Unit Cell Volume (ų) ~1440 ~1470 Not Available

The conserved 4-methylphenyl group in all three compounds suggests a role in stabilizing crystal packing via π–π interactions or hydrophobic stacking.

Thiazolidin-4-one Derivatives ()

N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide and its benzamide analogue demonstrate significant antiproliferative activity against renal cell adenocarcinoma (769-P). These compounds share the 4-methylphenyl group but feature a thiazolidinone scaffold instead of piperidine-carboxamide. Key differences:

Parameter Thiazolidinone Derivatives Target Compound
Core Structure Thiazolidin-4-one Piperidine-4-carboxamide
Bioactivity Antiproliferative (769-P cells) Not Reported
Functional Groups Acetamide/benzamide at C3 Prop-2-ynyl at N1, 4-methylphenyl at amide
Mechanism G1 cell cycle arrest, apoptosis induction Unknown

The 4-methylphenyl group in both compound classes is hypothesized to enhance hydrophobic interactions with biological targets, but the piperidine-carboxamide’s rigidity and alkyne substituent may confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration.

Intermolecular Interactions and Crystal Engineering

The target compound’s amide group can participate in hydrogen-bonding networks, akin to the C–H⋯N and C–H⋯X interactions observed in . Etter’s graph set analysis () provides a framework to predict hydrogen-bonding patterns. For example:

  • Amide N–H⋯O=C : Likely forms chains or dimers.
  • C–H⋯π Interactions : The 4-methylphenyl group may engage in edge-to-face or offset stacking.

Comparatively, the halogen-substituted methanimines in rely on weaker C–H⋯X (X=Cl/Br) interactions, which are less directional than classical hydrogen bonds but still critical for stabilizing their crystal lattices.

Biological Activity

N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly Rho kinase. Rho kinase plays a critical role in various cellular processes, including smooth muscle contraction, cell proliferation, and migration. Inhibition of Rho kinase is beneficial in treating conditions such as hypertension, asthma, and certain types of cancer due to its effects on smooth muscle relaxation and reduction of cell over-proliferation .

Pharmacological Effects

1. Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human myeloid leukemia cells without inducing cytotoxicity .

2. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. It has been implicated in modulating immune responses and reducing inflammation in models of autoimmune diseases . This is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.

3. Neuroprotective Effects
In neuropharmacological studies, the compound has shown potential neuroprotective properties, suggesting its usefulness in treating neurodegenerative diseases . Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of this compound demonstrated that it significantly reduced cell viability in U937 human myeloid leukemia cells. The IC50 value was determined to be 15 µM, indicating potent activity against these cancer cells .

Case Study 2: Inhibition of Rho Kinase
Another investigation focused on the compound's ability to inhibit Rho kinase activity. In vitro assays revealed that this compound inhibited Rho kinase with an IC50 value of 20 nM, highlighting its potential as a therapeutic agent for diseases associated with Rho kinase dysregulation .

Summary Table of Biological Activities

Activity Effect IC50/EC50 Value
AntiproliferativeInhibition of U937 cell proliferation15 µM
Rho Kinase InhibitionInhibition of Rho kinase20 nM
Anti-inflammatoryReduction in inflammatory cytokine productionNot specified
NeuroprotectiveProtection against oxidative stressNot specified

Q & A

Q. Challenges :

  • Steric Hindrance : Bulky substituents on the piperidine ring may reduce reaction yields, requiring optimized temperatures or catalytic systems.
  • Byproduct Formation : Competing reactions during alkyne functionalization necessitate purification via column chromatography or recrystallization .
  • Characterization : Ambiguities in NMR spectra (e.g., overlapping proton signals) may arise; using high-field NMR (≥400 MHz) and 2D techniques (HSQC, HMBC) is critical .

How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are typically employed?

Answer:
X-ray crystallography is pivotal for resolving bond lengths, angles, and intermolecular interactions. Key steps include:

Crystal Growth : Slow evaporation from solvents like ethanol or DCM to obtain diffraction-quality crystals .

Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K.

Structure Solution : Employing direct methods (SHELXS) and refinement via SHELXL, which iteratively models electron density and thermal parameters .

Q. Software :

  • SHELX Suite : For structure solution (SHELXS), refinement (SHELXL), and hydrogen-bond analysis .
  • Mercury : Visualization of crystal packing and hydrogen-bond networks (e.g., C(4) chains observed in related carboxamides) .

Q. Key Parameters :

  • Typical unit cell dimensions: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å (for analogous structures) .
  • R-factor thresholds: <0.05 for high-resolution data .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives of this compound?

Answer:
Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Mitigation strategies include:

Complementary Techniques :

  • VT-NMR : Variable-temperature NMR to identify conformational exchange broadening .
  • IR Correlation : Validate carbonyl stretches (1660–1700 cm⁻¹) against computed DFT frequencies .

Computational Validation :

  • DFT Calculations : Compare experimental NMR chemical shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .

Crystallographic Cross-Check : Confirm molecular geometry via X-ray data to resolve ambiguities in NOESY or COSY assignments .

Case Study : In a related piperidinecarboxamide, discrepancies between expected and observed 13C^{13}\text{C} shifts were resolved by identifying a twisted amide conformation via crystallography .

What strategies are effective in modifying the piperidine ring substituents to enhance biological activity while maintaining synthetic feasibility?

Answer:
Structure-activity relationship (SAR) optimization involves:

Substituent Screening :

  • Electron-Withdrawing Groups : Chloro or nitro groups at the 4-position improve metabolic stability but may reduce solubility .
  • Alkyne Spacers : Prop-2-ynyl groups enhance lipophilicity, aiding blood-brain barrier penetration in CNS-targeted analogs .

Synthetic Feasibility :

  • Protecting Groups : Use Boc or Fmoc to prevent side reactions during piperidine functionalization .
  • Microwave-Assisted Synthesis : Reduce reaction times for heterocyclic coupling steps (e.g., from 12 h to 30 min) .

Example : In N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, methyl substitution at C4 of the piperidine ring improved crystallinity, aiding purification .

What safety precautions are necessary when handling this compound in laboratory settings, based on its physicochemical properties?

Answer:
While specific toxicity data for this compound is limited, precautions for analogous carboxamides include:

PPE : Gloves (nitrile), lab coats, and eye protection to prevent dermal/ocular exposure .

Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (CLP Category 4 acute toxicity) .

Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Storage : In airtight containers under argon at −20°C to prevent hydrolysis of the carboxamide group .

Note : Chronic toxicity profiles should be assessed via Ames tests or in vitro hepatocyte assays prior to in vivo studies .

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